molecular formula C33H34N4O3 B011436 Pyropheophorbide a CAS No. 24533-72-0

Pyropheophorbide a

Cat. No.: B011436
CAS No.: 24533-72-0
M. Wt: 534.6 g/mol
InChI Key: FDKRLXBXYZKWRZ-PBVYKCSPSA-N
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Description

Pyropheophorbide-a is a chlorophyll derivative that has garnered significant interest due to its unique properties and potential applications. It is a deep red photosensitizer, which means it can absorb light and convert it into chemical energy. This compound is particularly noted for its role in photodynamic therapy, a treatment modality for cancer and other diseases .

Biochemical Analysis

Biochemical Properties

Pyropheophorbide a plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation process catalyzed by an enzyme called pheophorbidase . This enzyme converts pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In photodynamic therapy, it can inhibit cell viability in a concentration- and light dose-dependent manner, and induce apoptosis via the mitochondrial apoptosis pathway . Additionally, it can induce autophagy in cells .

Molecular Mechanism

The mechanism of action of this compound involves the generation of reactive oxygen species (ROS) upon light exposure . When this compound interacts with light, it absorbs the energy and generates ROS, which subsequently react with cellular components, resulting in cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to have a potent inhibitory effect on colorectal cancer stem cell-derived xenograft tumors in nude mice . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study showed that porphysome nanoparticles, which include this compound, demonstrated significant tumor ablative effects at all doses tested, with the greatest effect seen with 10 mg/kg this compound at a drug-light interval of 24 hours .

Metabolic Pathways

This compound is involved in the chlorophyll degradation pathway in higher plants and algae . The enzyme pheophorbidase catalyzes the conversion of pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound, by demethylation .

Transport and Distribution

It has been suggested that this compound can be transported and distributed within cells via endocytosis .

Subcellular Localization

It has been suggested that this compound can be localized in the mitochondria, where it induces apoptosis via the mitochondrial apoptosis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyropheophorbide-a can be synthesized through the degradation of chlorophyll-a. The process involves the removal of the central magnesium ion and the phytol tail from chlorophyll-a, followed by the formation of pyropheophorbide-a. This can be achieved through various chemical reactions, including acid hydrolysis and enzymatic reactions .

Industrial Production Methods: In an industrial setting, pyropheophorbide-a is often produced using large-scale extraction and purification techniques. The process typically involves the extraction of chlorophyll from plant materials, followed by chemical modification to obtain pyropheophorbide-a. The use of advanced chromatographic techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyropheophorbide-a undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Pyropheophorbide-a can be oxidized to form various derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction reactions can modify the structure of pyropheophorbide-a, leading to different products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyropheophorbide-a has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

24533-72-0

Molecular Formula

C33H34N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid

InChI

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1

InChI Key

FDKRLXBXYZKWRZ-PBVYKCSPSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

Appearance

A crystalline solid

Pictograms

Irritant

Synonyms

Pyrophaeophorbid A;  (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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